molecular formula C6H6Cl2N4 B15232369 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride

6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride

Cat. No.: B15232369
M. Wt: 205.04 g/mol
InChI Key: QLSRWGXGJRMREW-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N4. It is a derivative of pyrazolo[3,4-D]pyrimidine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride typically involves the reaction of hydrazine with 2,4-Dichloro-pyrimidine-5-carbaldehyde in the presence of a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: THF, EtOAc

    Catalysts: Zinc chloride (ZnCl2) for certain reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .

Scientific Research Applications

6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it has a structural resemblance to substrates for the enzyme xanthine oxidase, allowing it to bind to the enzyme and inhibit its activity. Additionally, it targets CDK2, a protein involved in cell cycle regulation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-D]pyrimidine
  • 6-Chloro-4-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride
  • 6-Amino-1H-pyrazolo[3,4-D]pyrimidine

Uniqueness

6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and xanthine oxidase sets it apart from other similar compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C6H6Cl2N4

Molecular Weight

205.04 g/mol

IUPAC Name

6-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-6(7)9-5(4)11-10-3;/h2H,1H3,(H,8,9,10,11);1H

InChI Key

QLSRWGXGJRMREW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=NN1)Cl.Cl

Origin of Product

United States

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